REACTION_SMILES
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[CH3:1][O:2][c:3]1[c:4]([F:15])[cH:5][c:6]2[nH:7][cH:8][c:9]([CH2:10][CH2:11][NH2:12])[c:13]2[cH:14]1.[CH3:22][C:23](=[O:24])[O:25][C:26](=[O:27])[CH3:28].[cH:16]1[cH:17][cH:18][n:19][cH:20][cH:21]1.[cH:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1>>[CH3:1][O:2][c:3]1[c:4]([F:15])[cH:5][c:6]2[nH:7][cH:8][c:9]([CH2:10][CH2:11][NH:12][C:23]([CH3:22])=[O:24])[c:13]2[cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc2c(CCN)c[nH]c2cc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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COc1cc2c(CCNC(C)=O)c[nH]c2cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |